4,4'-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione)
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Overview
Description
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is a heterocyclic compound that features a 1,4-phenylene linkage between two 1,2,4-triazole-3-thione rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) involves its interaction with biological targets, such as enzymes or receptors. The compound’s triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
- **1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- **Thiophene-Linked 1,2,4-Triazoles
- **2,2`-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones
Uniqueness: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
642462-50-8 |
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Molecular Formula |
C10H8N6S2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-[4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8N6S2/c17-9-13-11-5-15(9)7-1-2-8(4-3-7)16-6-12-14-10(16)18/h1-6H,(H,13,17)(H,14,18) |
InChI Key |
GUCNSVCHZOEJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=S)N3C=NNC3=S |
Origin of Product |
United States |
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